molecular formula C21H18N4OS B2919256 4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide CAS No. 2309554-05-8

4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide

Cat. No.: B2919256
CAS No.: 2309554-05-8
M. Wt: 374.46
InChI Key: JAFLVEOSUPAQMD-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound that features an imidazole ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of polar solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The compound may also interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1H-imidazol-1-yl)methyl]-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is unique due to its combination of imidazole, thiophene, and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c26-21(17-5-3-16(4-6-17)13-25-10-9-22-15-25)24-12-18-2-1-8-23-20(18)19-7-11-27-14-19/h1-11,14-15H,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFLVEOSUPAQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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